2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone is a bicyclic ketone derivative featuring a rigid norbornane-like scaffold with oxygen and nitrogen heteroatoms in its bicyclo[2.2.1]heptane framework. The 2,3-dichlorophenyl group attached to the methanone moiety introduces steric bulk and electron-withdrawing characteristics, making this compound of interest in pharmaceutical and materials science research.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2/c13-10-3-1-2-9(11(10)14)12(16)15-5-8-4-7(15)6-17-8/h1-3,7-8H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJLJTRKJNJRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions with a broad array of substrates, allowing for further functionalization to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogenated Aromatic Substituents
- 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone (): This analog replaces the 2,3-dichlorophenyl group with a 3-chloro-4-fluorophenyl moiety. The para-fluoro substituent reduces steric congestion compared to the ortho-dichloro configuration in the target compound. Fluorine’s electronegativity may enhance metabolic stability in pharmaceutical contexts, while chlorine’s bulkiness in the target compound could improve binding affinity in hydrophobic pockets .
- 2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one (): This derivative features an ethanone linker and a 3-fluorophenyl group. With a molecular weight of 235.25 g/mol, it is lighter than the dichlorophenyl analog, suggesting differences in solubility and diffusion rates .
Heteroatom Variations in the Bicyclic Core
- (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone (): Replacing the oxygen atom in the bicyclo system with sulfur (2-thia) introduces a larger, less electronegative heteroatom. The 3-iodophenyl group adds significant steric bulk and radiochemical utility, contrasting with the smaller chlorines in the target compound .
Functional Group and Application Divergence
- Bicyclo[2.2.1]heptane Dicarboxylate (HPN-68) (): While sharing the bicyclo[2.2.1] framework, this compound is a dicarboxylate salt used as a polypropylene nucleating agent. Its ionic nature and carboxylate groups contrast sharply with the neutral methanone and aryl halide functionalities of the target compound. HPN-68 improves polymer crystallinity and mechanical strength, demonstrating how structural modifications redirect applications from pharmaceuticals to materials science .
Pharmaceutical Intermediates (–6):
Derivatives like 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol () highlight the bicyclic system’s utility in drug synthesis. The target compound’s dichlorophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in intermediates for pyrido[4,3-d]pyrimidine derivatives (–6), where halogenation is critical for activity .
Data Table: Key Comparative Properties
| Compound Name | Substituents | Bicyclo Heteroatoms | Molecular Weight* | Key Properties | Applications |
|---|---|---|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone | 2,3-Dichlorophenyl | 2-Oxa, 5-Aza | ~300–320† | High lipophilicity, rigid structure | Pharmaceutical intermediates |
| 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone | 3-Chloro-4-fluorophenyl | 2-Oxa, 5-Aza | ~280–300† | Moderate steric hindrance, polar | Research chemical |
| (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone | 3-Iodophenyl | 2-Thia, 5-Aza | ~380–400† | High polarity, radiochemical potential | Specialty synthesis |
| 2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one | 3-Fluorophenyl (ethanone) | 2-Oxa, 5-Aza | 235.25 | Flexible linker, lower molecular weight | Research chemical |
| Bicyclo[2.2.1]heptane Dicarboxylate (HPN-68) | Dicarboxylate | None (neutral core) | ~300–350† | Ionic, improves polymer crystallinity | Polypropylene nucleator |
*Estimated ranges where exact data are unavailable. †Calculated based on structural analogs; precise values require experimental validation.
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone is a bicyclic compound notable for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure composed of a heptane ring fused with an oxazolidine ring, along with a dichlorophenyl substituent. This unique configuration contributes to its distinct chemical reactivity and biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
The compound interacts with various molecular targets, including receptors and enzymes. Its mechanism may involve:
- Agonistic or antagonistic activity at specific receptors.
- Enzyme inhibition or activation , which is crucial for modulating biochemical pathways relevant to drug development.
2. Pharmacological Applications
Research indicates potential applications in:
- Antimicrobial activity : Studies suggest efficacy against certain bacterial strains.
- Anticancer properties : Preliminary findings indicate the compound may induce apoptosis in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the bicyclic framework.
- Introduction of the dichlorophenyl group through substitution reactions.
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Effects
In vitro assays demonstrated that the compound could inhibit the proliferation of certain cancer cell lines (e.g., breast and colon cancer). The mechanism involved disruption of cell cycle progression and induction of apoptosis.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic pathways for synthesizing 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves coupling the 2-oxa-5-azabicyclo[2.2.1]heptane core with a 2,3-dichlorophenyl ketone moiety. Key steps include:
- Nucleophilic substitution : Reacting the bicyclic amine (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) with activated carbonyl derivatives under basic conditions (e.g., K₂CO₃ in DMSO at 100°C for 5 hours) .
- Catalyzed coupling : Use of Lewis acids or transition metal catalysts for stereocontrol, as seen in rhodium-catalyzed enantioselective carbonylations .
Optimization strategies : Adjust solvent polarity (DMSO vs. dioxane), temperature (40–100°C), and stoichiometry of bases (e.g., DIPEA for milder conditions) to improve yield and purity .
Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural conformation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry of the bicyclic core and substituents (e.g., coupling constants for bridgehead protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with formic acid modifiers ensures >95% purity and monitors stability under storage conditions .
Advanced: How does the stereochemistry of the bicyclic core influence biological activity, and what methods enable enantioselective synthesis?
The (1S,4S) configuration of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety enhances binding to biological targets (e.g., enzymes or receptors) through spatial alignment of the nitrogen and oxygen atoms. Enantioselective synthesis methods include:
- Chiral auxiliaries : Use of enantiopure starting materials like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride .
- Catalytic asymmetric synthesis : Rhodium-catalyzed desymmetrization of meso-alkenes to install stereocenters .
- Resolution techniques : Chiral HPLC or enzymatic resolution to separate enantiomers post-synthesis .
Advanced: What mechanistic insights exist for the compound’s interaction with biological targets, such as antimicrobial or neurological pathways?
- Antimicrobial activity : Analogous compounds inhibit bacterial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the bicyclic core .
- Neurological effects : Structural analogs demonstrate serotonin receptor modulation, attributed to the nitrogen’s lone pair facilitating π-π stacking with aromatic residues in receptor binding pockets .
- Computational studies : Molecular docking and MD simulations predict binding affinities to viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?
- Yield discrepancies : Re-evaluate reaction parameters (e.g., solvent purity, inert atmosphere) and characterize intermediates via LC-MS to identify side reactions .
- Biological variability : Standardize assays (e.g., MIC for antimicrobial studies) and validate target engagement using knockout models or isotopic labeling .
- Cross-validation : Compare data across orthogonal techniques (e.g., SPR vs. ITC for binding affinity measurements) .
Basic: What are the stability considerations for this compound during storage and experimental use?
- Storage : Lyophilized solids stored at -20°C under argon show >90% stability over 6 months. Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .
- Light sensitivity : The dichlorophenyl group may undergo photodegradation; use amber vials and minimize UV exposure .
- HPLC monitoring : Regular purity checks detect hydrolytic byproducts (e.g., free amine from bicyclic ring opening) .
Advanced: What strategies are employed to synthesize derivatives for structure-activity relationship (SAR) studies?
- Side-chain modifications : Introduce substituents via nucleophilic acyl substitution (e.g., replacing dichlorophenyl with fluorophenyl groups) .
- Core diversification : Synthesize analogs with sulfur (thia-azabicyclo) or additional heteroatoms in the bicyclic framework .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., triazoles) for enhanced solubility .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP calculations : Use SwissADME or Molinspiration to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa prediction : ACD/Labs or MarvinSuite to assess ionization states of the bicyclic amine (predicted pKa ~8.5) .
- Conformational analysis : Gaussian or Schrödinger Suite for optimizing 3D structure and intramolecular hydrogen bonding .
Advanced: How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Pharmacokinetics : Radiolabel the compound with ¹⁴C for mass balance studies in rodents. Monitor plasma half-life via LC-MS/MS .
- Toxicity screening : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites in liver microsomes .
Advanced: What role does the dichlorophenyl group play in target selectivity, and how can this be optimized?
- Hydrophobic interactions : The 2,3-dichloro substitution enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) .
- Electron-withdrawing effects : Chlorines increase electrophilicity of the ketone, facilitating covalent bonding with nucleophilic residues (e.g., cysteine thiols) .
- SAR optimization : Replace chlorine with trifluoromethyl or nitro groups to modulate electronic effects and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
